Hexacosane

Description

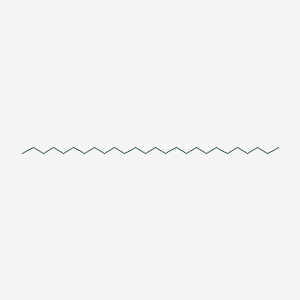

Hexacosane is a straight-chain alkane comprising of 26 carbon atoms. It has a role as a volatile oil component and a plant metabolite.

This compound has been reported in Vanilla madagascariensis, Echinacea angustifolia, and other organisms with data available.

Properties

IUPAC Name |

hexacosane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H54/c1-3-5-7-9-11-13-15-17-19-21-23-25-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-26H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMSWAIKSFDFLKN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H54 | |

| Record name | N-HEXACOSANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20468 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7060883 | |

| Record name | Hexacosane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7060883 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

366.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

N-hexacosane appears as colorless crystals. Occurs in many natural products., Colorless solid; [CAMEO] White odorless crystals; [Alfa Aesar MSDS] | |

| Record name | N-HEXACOSANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20468 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Hexacosane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/14577 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

774 °F at 760 mmHg (NTP, 1992), 415 °C | |

| Record name | N-HEXACOSANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20468 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | n-Hexacosane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8356 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Very soluble in benzene, ligroin, chloroform | |

| Record name | n-Hexacosane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8356 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

0.8032 at 68 °F (NTP, 1992) - Less dense than water; will float, Density: 0.7783 g/cu cm at 60 °C | |

| Record name | N-HEXACOSANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20468 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | n-Hexacosane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8356 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

VP: 1 Pa at 125.1 °C; 10 Pa at 158.8 °C; 100 Pa 200.1 °C; 1 kPa at 252.1 °C; 10 kPa at 314.3 °C; 100 kPa at 411.3 °C, 4.69X10-07 mm Hg at 25 °C (extrapolated) | |

| Record name | n-Hexacosane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8356 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Monoclinic, triclinic or orthorhombic crystals from benzene; crystals from ether | |

CAS No. |

630-01-3 | |

| Record name | N-HEXACOSANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20468 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Hexacosane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=630-01-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hexacosane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000630013 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | HEXACOSANE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=122457 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Hexacosane | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Hexacosane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7060883 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hexacosane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.114 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HEXACOSANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0CI4OKE9VO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | n-Hexacosane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8356 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Hexacosane | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0061867 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

133.5 °F (NTP, 1992), 56.09 °C | |

| Record name | N-HEXACOSANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20468 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | n-Hexacosane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8356 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of n-Hexacosane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of n-Hexacosane (C₂₆H₅₄), a long-chain saturated hydrocarbon. The information presented herein is intended to support research, development, and quality control activities where this compound is utilized. All quantitative data is summarized for clarity, and detailed experimental methodologies are provided for key analytical procedures.

Molecular and Physical Properties

n-Hexacosane is a linear alkane consisting of 26 carbon atoms.[1] At standard conditions, it exists as a colorless or white crystalline solid.[2][3] Its nonpolar nature, arising from the uniform distribution of electron density along its hydrocarbon chain, dictates many of its physical characteristics.[4]

Quantitative Physicochemical Data

The following tables summarize the key physicochemical properties of n-Hexacosane.

| Identifier | Value | Source(s) |

| Chemical Name | n-Hexacosane | [1] |

| Synonyms | Cerane, Alkane C26 | [2][5] |

| CAS Number | 630-01-3 | [5] |

| Molecular Formula | C₂₆H₅₄ | [6] |

| Molecular Weight | 366.71 g/mol | [5][6] |

| Appearance | Colorless crystals or white solid | [1][2] |

| Property | Value | Conditions | Source(s) |

| Melting Point | 55-58 °C (131-136.4 °F) | 1 atm | [6][7][8] |

| Boiling Point | 412.2 - 420 °C (774 °F) | 760 mmHg | [6][7][9] |

| Density | 0.800 - 0.8032 g/cm³ | 20 °C (68 °F) | [6][9][10] |

| Flash Point | 215 °C (419 °F) | [6][7][10] | |

| Refractive Index | 1.4497 | 20 °C | [2][6][7] |

| Vapor Pressure | 4.69 x 10⁻⁷ mmHg | 25 °C (extrapolated) | [1] |

Solubility Profile

Due to its nonpolar nature, n-Hexacosane is practically insoluble in polar solvents like water.[11] It is, however, soluble in nonpolar organic solvents.[11] The principle of "like dissolves like" is central to understanding its solubility behavior.[11]

| Solvent | Solubility | Source(s) |

| Water | Insoluble/Slightly soluble | [2][6][11] |

| Benzene | Very soluble | [1] |

| Chloroform | Soluble (0.1 g/mL, clear) | [1][3][6] |

| Ligroin | Very soluble | [1] |

| Diethyl Ether | Recrystallization solvent | [2] |

| Hexane | Soluble | [11] |

Experimental Protocols

The following sections detail the methodologies for determining the key physicochemical properties of n-Hexacosane. These are generalized protocols based on standard laboratory techniques.

Melting Point Determination (Capillary Method)

This method is used to determine the temperature range over which the solid n-Hexacosane transitions into a liquid.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp)

-

Capillary tubes (sealed at one end)

-

Thermometer

-

Mortar and pestle

Procedure:

-

Ensure the n-Hexacosane sample is dry and finely powdered. If necessary, gently grind the crystals in a mortar and pestle.

-

Load a small amount of the powdered sample into the open end of a capillary tube to a height of 2-3 mm.

-

Compact the sample at the bottom of the tube by tapping it gently or by dropping it through a long glass tube.

-

Place the capillary tube into the heating block of the melting point apparatus.

-

Heat the sample rapidly to a temperature approximately 15-20°C below the expected melting point.

-

Decrease the heating rate to 1-2°C per minute to allow for thermal equilibrium.

-

Record the temperature at which the first drop of liquid appears (the beginning of the melting range).

-

Continue heating slowly and record the temperature at which the last solid crystal melts (the end of the melting range).

-

Pure compounds typically exhibit a sharp melting range of 0.5-1°C.

Boiling Point Determination (Thiele Tube Method)

For high boiling point substances like n-Hexacosane, an oil bath in a Thiele tube is a suitable method for determination.

Apparatus:

-

Thiele tube

-

High-temperature oil (e.g., mineral oil)

-

Thermometer

-

Small test tube

-

Capillary tube (sealed at one end)

-

Bunsen burner or heating mantle

Procedure:

-

Fill the Thiele tube with high-temperature oil to a level above the side arm.

-

Place a small amount of n-Hexacosane into the small test tube.

-

Invert a capillary tube (sealed end up) and place it inside the test tube containing the sample.

-

Attach the test tube to the thermometer using a rubber band, ensuring the sample is level with the thermometer bulb.

-

Suspend the thermometer and test tube assembly in the Thiele tube, immersing the sample and thermometer bulb in the oil.

-

Gently heat the side arm of the Thiele tube.

-

As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

Continue heating until a steady and rapid stream of bubbles is observed.

-

Remove the heat and allow the apparatus to cool slowly.

-

The boiling point is the temperature at which the stream of bubbles ceases and the liquid just begins to enter the capillary tube.

Density Determination (Gas Pycnometry)

Gas pycnometry provides an accurate determination of the skeletal density of a solid sample by measuring the volume of displaced gas.

Apparatus:

-

Gas pycnometer (typically using helium)

-

Analytical balance

-

Sample cell

Procedure:

-

Calibrate the gas pycnometer according to the manufacturer's instructions.

-

Accurately weigh the empty sample cell.

-

Place the n-Hexacosane sample into the sample cell and reweigh it to determine the mass of the sample.

-

Place the sample cell into the analysis chamber of the pycnometer.

-

Follow the instrument's automated procedure for purging the chamber and pressurizing it with helium gas.

-

The instrument will measure the pressure change as the gas expands into a reference chamber, from which the volume of the sample is calculated based on Boyle's Law.

-

The density is then calculated by the instrument's software as the mass of the sample divided by the determined volume.

Refractive Index Determination (Abbe Refractometer)

Since n-Hexacosane is a solid at room temperature, its refractive index is measured on a molten sample.

Apparatus:

-

Abbe refractometer with a temperature-controlled prism

-

Hot plate or water bath

-

Glass rod

-

Lens paper and ethanol

Procedure:

-

Turn on the Abbe refractometer and the circulating water bath to bring the prisms to a constant temperature above the melting point of n-Hexacosane (e.g., 60°C).

-

Gently melt a small amount of n-Hexacosane in a clean container.

-

Clean the prism surfaces of the refractometer with lens paper and a small amount of ethanol, ensuring they are completely dry.

-

Using a clean glass rod, apply a small drop of the molten n-Hexacosane to the surface of the lower prism.

-

Close the prisms firmly.

-

Adjust the light source and the eyepiece to get a clear view of the scale.

-

Rotate the adjustment knob until the light and dark fields meet at the crosshairs in the eyepiece.

-

If a colored band is visible, adjust the dispersion corrector to obtain a sharp, colorless dividing line.

-

Read the refractive index from the instrument's scale.

Structure-Property Relationship

The physicochemical properties of alkanes are strongly correlated with their molecular structure, specifically the length of the carbon chain. As the chain length increases, the intermolecular van der Waals forces become stronger, leading to predictable trends in physical properties.

Caption: Relationship between alkane chain length and physical properties.

As illustrated in the diagram, an increase in the number of carbon atoms in an alkane chain, such as in n-Hexacosane, leads to higher melting and boiling points, as more energy is required to overcome the stronger intermolecular forces.[1][9] Similarly, the density and viscosity also increase with chain length due to the increased mass per unit volume and greater entanglement between molecules.[9]

References

- 1. app.ulearngo.com [app.ulearngo.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. tutorsglobe.com [tutorsglobe.com]

- 4. byjus.com [byjus.com]

- 5. Gas pycnometer - Wikipedia [en.wikipedia.org]

- 6. measurlabs.com [measurlabs.com]

- 7. store.astm.org [store.astm.org]

- 8. Standard - Standard Test Method for Carbonizable Substances in Paraffin Wax ASTM D612 - Svenska institutet för standarder, SIS [sis.se]

- 9. tutorchase.com [tutorchase.com]

- 10. scribd.com [scribd.com]

- 11. en.eeworld.com.cn [en.eeworld.com.cn]

Hexacosane in Plant Waxes: A Technical Guide to Natural Sources and Occurrence

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Hexacosane (n-C26H54) is a long-chain aliphatic hydrocarbon that is a significant component of the epicuticular wax layer of many terrestrial plants. This waxy coating serves as a crucial protective barrier against various environmental stressors, including non-stomatal water loss, UV radiation, and pathogen attack. The composition and abundance of individual wax components, such as this compound, can vary considerably between plant species, developmental stages, and in response to environmental cues. This technical guide provides a comprehensive overview of the natural sources and occurrence of this compound in plant waxes, details the methodologies for its extraction and analysis, and illustrates the biosynthetic pathway responsible for its production.

Natural Occurrence and Quantitative Data

This compound is found in the cuticular waxes of a diverse range of plant species. Its concentration can vary from trace amounts to being one of the more abundant n-alkanes. The following table summarizes the quantitative data of this compound found in the epicuticular wax of various plants. It is important to note that the chemical composition of plant waxes can be influenced by factors such as the plant's age and environmental conditions.

| Plant Species | Family | Organ | This compound (% of total n-alkanes) | Reference |

| Ficus glomerata | Moraceae | Leaves | 3.88 | [1] |

| Vigna unguiculata (Cowpea) | Fabaceae | Mature Leaves | Present, but not a major alkane | [2] |

| Various browse pastures | - | Leaves and Stems | Present, variable amounts | [3] |

| Triticum aestivum (Wheat) | Poaceae | Leaves and Stems | Present, variable among cultivars | [4] |

| Sorghum bicolor (Sorghum) | Poaceae | Stems | Present | [5] |

| Rosa canina (Rose) | Rosaceae | Leaves | Higher concentration in epicuticular vs. intracuticular wax | [6] |

| Allium fistulosum | Amaryllidaceae | Leaves | Present, significant differences in glossy mutants | [7] |

Biosynthesis of this compound in Plants

The biosynthesis of this compound is a multi-step process that begins with the synthesis of very-long-chain fatty acids (VLCFAs). This process occurs in the endoplasmic reticulum and involves a fatty acid elongation (FAE) complex. The resulting VLCFAs are then channeled into an alkane-forming pathway.

Signaling Pathway for this compound Biosynthesis

The following diagram illustrates the key steps in the biosynthesis of this compound.

The biosynthesis of very-long-chain alkanes like this compound begins with the elongation of C16 and C18 fatty acid precursors into very-long-chain fatty acids (VLCFAs) by the fatty acid elongase (FAE) complex.[8][9] This complex consists of four key enzymes: β-ketoacyl-CoA synthase (KCS), β-ketoacyl-CoA reductase (KCR), β-hydroxyacyl-CoA dehydratase (HCD), and enoyl-CoA reductase (ECR). The elongated VLC-acyl-CoA, in this case, a C26-CoA, is then converted to an alkane. This alkane-forming pathway involves a complex of proteins, with ECERIFERUM1 (CER1) and ECERIFERUM3 (CER3) being core components.[10][11][12] This complex catalyzes the reduction of the VLC-acyl-CoA to a very-long-chain aldehyde (hexacosanal), which is subsequently decarbonylated to form the corresponding alkane (this compound).[13]

Experimental Protocols

The extraction and analysis of this compound from plant waxes typically involve solvent extraction followed by gas chromatography-mass spectrometry (GC-MS).

Epicuticular Wax Extraction

-

Sample Collection: Carefully excise fresh plant material (e.g., leaves, stems).

-

Solvent Immersion: Immerse the plant material in a suitable organic solvent, typically n-hexane or chloroform, for a short period (e.g., 30-60 seconds).[5][14] This short immersion time is crucial to minimize the extraction of intracellular lipids.

-

Filtration: Filter the solvent extract to remove any solid plant debris.

-

Solvent Evaporation: Evaporate the solvent under a gentle stream of nitrogen to concentrate the wax extract.

-

Quantification: Add a known amount of an internal standard (e.g., n-tetracosane) to the extract before analysis for accurate quantification.[7][14]

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

-

Sample Preparation: Dissolve the dried wax extract in a suitable solvent (e.g., hexane) to a known concentration.[15][16]

-

Injection: Inject a small volume (e.g., 1 µL) of the sample into the GC-MS system.

-

Chromatographic Separation: The different components of the wax mixture are separated based on their boiling points and interactions with the stationary phase of the GC column (e.g., a non-polar DB-5MS column).[5]

-

Mass Spectrometry Detection: As the separated components elute from the GC column, they are ionized and fragmented in the mass spectrometer. The resulting mass spectrum provides a unique fingerprint for each compound, allowing for its identification.

-

Data Analysis: Identify this compound by comparing its retention time and mass spectrum to that of an authentic standard. Quantify the amount of this compound by comparing its peak area to that of the internal standard.

Note on Derivatization: While fatty acids and alcohols in wax extracts often require derivatization (e.g., methylation or silylation) to increase their volatility for GC-MS analysis, alkanes like this compound are sufficiently volatile and do not require this step.[17][18][19]

Experimental Workflow

The following diagram outlines the general workflow for the extraction and analysis of this compound from plant waxes.

Conclusion

This compound is a prevalent component of plant epicuticular waxes, contributing to the protective functions of the plant cuticle. Its biosynthesis is intricately linked to the general pathways for very-long-chain fatty acid elongation and subsequent alkane formation. The methodologies for its extraction and analysis are well-established, primarily relying on solvent extraction and GC-MS. The quantitative variations of this compound across different plant species highlight the chemical diversity of plant surface lipids and offer potential avenues for chemotaxonomic studies and the development of novel plant-derived products. Further research into the specific regulatory mechanisms governing this compound biosynthesis could provide valuable insights for agricultural and biotechnological applications.

References

- 1. [PDF] Analysis of n-alkanes in the cuticular wax of leaves of Ficus glomerata Roxb. | Semantic Scholar [semanticscholar.org]

- 2. researchgate.net [researchgate.net]

- 3. om.ciheam.org [om.ciheam.org]

- 4. GC-MS Metabolomics to Evaluate the Composition of Plant Cuticular Waxes for Four Triticum aestivum Cultivars - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Frontiers | Epicuticular wax accumulation and regulation of wax pathway gene expression during bioenergy Sorghum stem development [frontiersin.org]

- 6. Chemical Composition of the Epicuticular and Intracuticular Wax Layers on Adaxial Sides of Rosa canina Leaves - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Gas Chromatography–Mass Spectrometry Metabolite Analysis Combined with Transcriptomics Reveals Genes Involved in Wax Biosynthesis in Allium fistulosum L. [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Biosynthesis and Functions of Very-Long-Chain Fatty Acids in the Responses of Plants to Abiotic and Biotic Stresses - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Reconstitution of plant alkane biosynthesis in yeast demonstrates that Arabidopsis ECERIFERUM1 and ECERIFERUM3 are core components of a very-long-chain alkane synthesis complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Reconstitution of Plant Alkane Biosynthesis in Yeast Demonstrates That Arabidopsis ECERIFERUM1 and ECERIFERUM3 Are Core Components of a Very-Long-Chain Alkane Synthesis Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. scienceopen.com [scienceopen.com]

- 15. uoguelph.ca [uoguelph.ca]

- 16. Sample preparation GC-MS [scioninstruments.com]

- 17. benchchem.com [benchchem.com]

- 18. Derivatization of Fatty acids to FAMEs [sigmaaldrich.com]

- 19. Derivatization techniques for free fatty acids by GC [restek.com]

The Dual Life of Hexacosane: A Technical Guide to its Role in Insect Cuticular Hydrocarbons and Pheromonal Communication

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cuticular hydrocarbons (CHCs) form a critical waxy layer on the insect exoskeleton, primarily serving as a barrier against desiccation.[1] Beyond this vital physiological role, CHCs have evolved into a sophisticated chemical language, mediating a wide array of behaviors essential for survival and reproduction.[2][3] These long-chain lipids, including n-alkanes, branched alkanes, and alkenes, create species-specific chemical signatures that can convey information about sex, age, reproductive status, and social caste.[4][5] This technical guide delves into the multifaceted role of a specific n-alkane, hexacosane (n-C26), a 26-carbon straight-chain hydrocarbon. While often a component of the complex CHC blend, emerging research highlights its significance in both the structural integrity of the cuticle and as a semiochemical, influencing insect behavior as a pheromone and kairomone. Understanding the biosynthesis, function, and ecological relevance of this compound offers valuable insights for the development of novel pest management strategies and for advancing our fundamental knowledge of insect chemical ecology.

Role of this compound in Cuticular Hydrocarbons

This compound is a common constituent of the CHC profiles of numerous insect species, contributing to the overall physical properties of the cuticular wax layer. The composition of CHCs is critical for maintaining an insect's water balance, with longer-chain n-alkanes like this compound providing increased hydrophobicity and a higher melting point, which is particularly advantageous in arid environments.

Quantitative Abundance of this compound

The relative abundance of this compound varies significantly across different insect orders, species, and even between sexes and developmental stages within a species. The following table summarizes the percentage of this compound found in the CHC profiles of a selection of insect species.

| Order | Family | Species | Sex/Caste | Relative Abundance of this compound (%) | Reference(s) |

| Hymenoptera | Formicidae | Oecophylla smaragdina | Worker | Present (unquantified) | [6] |

| Hymenoptera | Meliponini | Schwarziana quadripunctata | Young Worker | ~1.5 | [7] |

| Hymenoptera | Meliponini | Schwarziana quadripunctata | Old Worker | ~2.5 | [7] |

| Hymenoptera | Chrysididae | Trichrysis cyanea | Male | ~1.0 | [5] |

| Hymenoptera | Chrysididae | Trichrysis cyanea | Female (Chemotype 9) | ~1.5 | [5] |

| Diptera | Sarcophagidae | Sarcodexia lambens | Puparial Case | 0.43 ± 0.12 | [8] |

| Diptera | Sarcophagidae | Peckia (Peckia) chrysostoma | Puparial Case | Not Detected | [8] |

| Diptera | Cecidomyiidae | Dasineura oleae | Female (0-12h) | High (Decreases with age) | [9][10] |

| Coleoptera | Curculionidae | Gonipterus sp. | Not Specified | High | [10] |

Role of this compound as a Pheromone and Kairomone

Beyond its structural role, this compound has been implicated as a semiochemical in various insect interactions, acting as a pheromone for intraspecific communication and a kairomone for interspecific signaling.

Sex Pheromone

While less common than unsaturated hydrocarbons, some n-alkanes have been identified as contact sex pheromones. For instance, in the mosquito Aedes aegypti, the related n-alkane heptacosane (n-C27) has been shown to act as a sex pheromone.[11] While direct evidence for this compound as a primary sex attractant is still emerging, its presence in sexually dimorphic CHC profiles of some species suggests a potential role in mate recognition.[4]

Aggregation Pheromone

Aggregation pheromones attract both males and females to a specific location for purposes such as feeding or mating. While many identified aggregation pheromones in beetles are shorter-chain, oxygenated compounds, long-chain hydrocarbons can also play a role.[12][13][14][15] Further research is needed to definitively identify this compound as a key component of an aggregation pheromone blend in any specific insect species.

Kairomone in Host-Parasitoid Interactions

This compound has been identified as a kairomone, a chemical cue that benefits the receiver of a different species, particularly in the context of host location by parasitoid wasps. The presence of this compound in the whole-body extracts of host insects can enhance the foraging activity of their parasitoids.

-

Trichogramma chilonis: This egg parasitoid shows increased parasitization efficiency in the presence of several hydrocarbons, including this compound, isolated from its lepidopteran hosts, Spodoptera exigua and Chilo auricilius.[16] Formulations containing this compound have been shown to enhance the parasitism rates of T. chilonis.[17]

Biosynthesis of this compound

The biosynthesis of very-long-chain n-alkanes like this compound in insects is an extension of the fatty acid synthesis pathway. The primary precursors are acetyl-CoA and malonyl-CoA, which are elongated by a fatty acid synthase (FAS) complex to produce typically 16- or 18-carbon fatty acyl-CoAs.[18][19] A series of membrane-bound enzymes, known as fatty acid elongases (ELO), then catalyze the further addition of two-carbon units.[18] The resulting very-long-chain fatty acyl-CoA is then converted to a hydrocarbon. This final step is thought to involve a two-step process: reduction of the fatty acyl-CoA to an aldehyde by a fatty acyl-CoA reductase (FAR), followed by the removal of the carbonyl group by a decarbonylase, though the precise enzymatic machinery for this in insects is still under investigation.[20][21]

Experimental Protocols

Extraction and Analysis of Cuticular Hydrocarbons by GC-MS

This protocol describes the standard method for extracting and analyzing CHCs from insect samples.

Materials:

-

Insect specimens

-

Hexane or Pentane (high purity, for chromatography)

-

Glass vials (2 mL) with PTFE-lined caps

-

Micropipettes

-

Nitrogen gas supply with a gentle stream evaporator

-

Gas chromatograph-mass spectrometer (GC-MS) with a non-polar capillary column (e.g., DB-5ms)

Procedure:

-

Extraction:

-

Place a single insect (or a pooled sample for very small insects) into a clean glass vial.

-

Add a known volume of hexane (e.g., 500 µL) to fully submerge the insect.

-

Gently agitate the vial for 5-10 minutes at room temperature.

-

Carefully transfer the solvent to a new clean vial, leaving the insect behind.

-

-

Concentration:

-

Evaporate the solvent under a gentle stream of nitrogen until the desired final volume is reached (e.g., 50 µL).

-

-

GC-MS Analysis:

-

Inject 1-2 µL of the concentrated extract into the GC-MS.

-

GC Conditions (example):

-

Injector temperature: 280 °C

-

Oven program: Initial temperature of 150 °C for 2 min, ramp at 10 °C/min to 320 °C, hold for 10 min.[8]

-

Carrier gas: Helium at a constant flow rate.

-

-

MS Conditions:

-

Ion source temperature: 230 °C

-

Electron ionization (EI) at 70 eV.

-

Scan range: m/z 40-600.

-

-

-

Data Analysis:

-

Identify n-hexacosane based on its retention time and mass spectrum (characteristic fragment ions).

-

Quantify the relative abundance by integrating the peak area of this compound and expressing it as a percentage of the total integrated peak area of all CHCs.

-

Behavioral Bioassay: Y-Tube Olfactometer

This protocol is used to assess the behavioral response of flying insects to volatile chemicals, including potential pheromones.

Materials:

-

Y-tube olfactometer

-

Air pump, charcoal filter, and flow meters

-

Humidifier

-

Odor sources (e.g., filter paper)

-

Synthetic this compound (if testing for volatile activity)

-

Solvent (e.g., hexane)

-

Test insects

Procedure:

-

Setup:

-

Assemble the Y-tube olfactometer.

-

Connect the air pump to deliver a continuous, clean, and humidified airflow through both arms of the olfactometer.[16]

-

Regulate the airflow to be equal in both arms.

-

-

Odor Application:

-

Apply a solution of synthetic this compound in a volatile solvent to a filter paper and place it in the odor chamber of one arm.

-

Apply the solvent alone to a filter paper in the other arm to serve as a control.

-

-

Bioassay:

-

Introduce a single insect into the base of the Y-tube.

-

Observe the insect's movement and record which arm it chooses (i.e., enters and stays for a defined period).

-

Repeat with a sufficient number of individual insects to allow for statistical analysis.

-

-

Data Analysis:

-

Analyze the choice data using a chi-square test or a binomial test to determine if there is a significant preference for the arm containing the test compound.

-

Behavioral Bioassay: Contact Pheromone Assay

This protocol is designed to test the effect of non-volatile or low-volatility compounds, such as long-chain hydrocarbons, on insect behavior upon physical contact.

Materials:

-

Glass dummies (e.g., small glass rods or beads)

-

Synthetic this compound

-

Solvent (e.g., hexane)

-

Behavioral arena (e.g., a Petri dish)

-

Test insects (typically males if testing a female sex pheromone)

-

Video recording equipment

Procedure:

-

Preparation of Dummies:

-

Clean glass dummies thoroughly.

-

Apply a solution of synthetic this compound in hexane to a set of dummies.

-

Apply only the solvent to another set of dummies to serve as controls.

-

Allow the solvent to evaporate completely.

-

-

Bioassay:

-

Place a single male insect in the behavioral arena and allow it to acclimate.

-

Introduce a treated dummy and a control dummy into the arena.

-

Record the insect's behavior, noting specific actions such as antennal contact, mounting attempts, and time spent in contact with each dummy.

-

-

Data Analysis:

-

Quantify the frequency and duration of the recorded behaviors for both the treated and control dummies.

-

Use appropriate statistical tests (e.g., paired t-test or Wilcoxon signed-rank test) to determine if there is a significant difference in the behavioral response to the this compound-treated dummy compared to the control.

-

Conclusion

This compound, a seemingly simple n-alkane, plays a surprisingly complex and vital role in the lives of insects. As a key component of the cuticular hydrocarbon layer, it provides essential protection against environmental stressors. Furthermore, its function as a semiochemical in both intraspecific and interspecific communication highlights the elegant efficiency of evolution in co-opting existing molecules for novel functions. The continued investigation into the biosynthesis, regulation, and behavioral effects of this compound and other CHCs will not only deepen our understanding of insect chemical ecology but also pave the way for the development of innovative and environmentally benign pest management strategies. The protocols and data presented in this guide provide a framework for researchers to further explore the fascinating world of insect chemical communication.

References

- 1. Advances and Current Status in the Use of Cuticular Hydrocarbons for Forensic Entomology Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Evolution of Cuticular Hydrocarbons in the Hymenoptera: a Meta-Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Inter- and Intrasexual Variation in Cuticular Hydrocarbons in Trichrysis cyanea (Linnaeus, 1758) (Hymenoptera: Chrysididae) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Cuticular hydrocarbons as a tool for the identification of insect species: Puparial cases from Sarcophagidae - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Specific foraging kairomones used by a generalist parasitoid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. sciforum.net [sciforum.net]

- 11. The Sex Pheromone Heptacosane Enhances the Mating Competitiveness of Sterile Aedes aegypti Males [inis.iaea.org]

- 12. files.core.ac.uk [files.core.ac.uk]

- 13. Identification of the Aggregation-sex Pheromone of the Cerambycid Beetle Phymatodes pusillus ssp. pusillus and Evidence of a Synergistic Effect from a Heterospecific Pheromone Component - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchmap.jp [researchmap.jp]

- 15. biorxiv.org [biorxiv.org]

- 16. ars.usda.gov [ars.usda.gov]

- 17. informaticsjournals.co.in [informaticsjournals.co.in]

- 18. The Altered Lipid Composition and Key Lipid Metabolic Enzymes in Thiacloprid-Resistant Myzus persicae, with Special Attention Paid to the Function of MpTHEM6a - PMC [pmc.ncbi.nlm.nih.gov]

- 19. The metabolism and role of free fatty acids in key physiological processes in insects of medical, veterinary and forensic importance - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Biotechnological potential of insect fatty acid-modifying... [degruyterbrill.com]

- 21. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to the Crystalline Structure and Polymorphism of Solid Hexacosane

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hexacosane (n-C26H54), a long-chain n-alkane, is a compound of significant interest in materials science and pharmaceutical applications due to its well-defined phase behavior and ability to form multiple crystalline polymorphs. Understanding the specific crystalline structures and the transitions between them is crucial for controlling the physicochemical properties of materials in which it is a component. This guide provides an in-depth overview of the crystalline structure and polymorphism of solid this compound, presenting key quantitative data, detailed experimental protocols for characterization, and visualizations of the relationships between its polymorphic forms.

Introduction

Solid n-alkanes, including this compound, exhibit a rich polymorphic behavior, adopting different crystal structures depending on temperature and thermal history. These variations in crystal packing significantly influence macroscopic properties such as melting point, density, solubility, and mechanical strength. For pharmaceutical formulations, the polymorphic form of an excipient can impact the stability, dissolution rate, and bioavailability of the active pharmaceutical ingredient (API). This guide focuses on the known crystalline forms of this compound: triclinic, monoclinic, and orthorhombic, as well as the intermediate rotator phases.

Crystalline Structures of this compound

This compound has been reported to crystallize in at least three primary forms at different temperatures: a triclinic, a monoclinic, and an orthorhombic structure. Additionally, between the well-ordered crystalline state and the isotropic liquid phase, this compound can exhibit one or more rotator phases, which are characterized by long-range positional order of the molecules but with rotational disorder around their long axes.[1]

Quantitative Crystallographic Data

The precise unit cell parameters for each polymorph are essential for their unambiguous identification. The following table summarizes the available crystallographic data for the different forms of this compound.

| Crystalline Form | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Space Group |

| Triclinic | Data not consistently available in literature | Data not consistently available in literature | Data not consistently available in literature | Data not consistently available in literature | Data not consistently available in literature | Data not consistently available in literature | P-1 |

| Monoclinic | Data not consistently available in literature | Data not consistently available in literature | Data not consistently available in literature | 90 | Data not consistently available in literature | 90 | P2₁/a |

| Orthorhombic | ~7.42 | ~4.96 | ~70.2 | 90 | 90 | 90 | Pca2₁ |

Note: The crystallographic data for n-alkanes can vary with temperature and purity. The values presented are representative.

Polymorphic Transitions and Thermodynamics

The transitions between the different solid phases of this compound are thermodynamically driven and can be characterized by specific transition temperatures and enthalpy changes. These solid-solid phase transitions are often observed before the final melting into the liquid state. Molecular dynamics simulations suggest a phase transition temperature for this compound of approximately 330 K (56.85 °C).[2]

Phase Transition Data

The following table summarizes the key thermodynamic parameters associated with the phase transitions of this compound.

| Transition | Temperature (°C) | Enthalpy (kJ/mol) |

| Solid-Solid (Triclinic → Orthorhombic) | ~49.28 | Data not consistently available in literature |

| Solid-Rotator | Data not consistently available in literature | Data not consistently available in literature |

| Melting (Solid → Liquid) | ~57.11 | ~154.61 |

| Crystallization (Liquid → Solid) | ~49.28 | -147.58 |

Note: Transition temperatures and enthalpies can be influenced by factors such as scan rate in thermal analysis and sample purity.[3]

Experimental Characterization Protocols

The study of this compound's polymorphism relies on a suite of analytical techniques. Detailed experimental protocols are crucial for obtaining reproducible and reliable data.

Differential Scanning Calorimetry (DSC)

DSC is a primary technique for determining transition temperatures and enthalpies.

Objective: To determine the temperatures and enthalpies of phase transitions of solid this compound.

Methodology:

-

Sample Preparation: Accurately weigh 3-5 mg of high-purity this compound into a standard aluminum DSC pan. Crimp the pan to ensure good thermal contact. An empty, hermetically sealed pan should be used as a reference.[4]

-

Instrument Setup: Place the sample and reference pans into the DSC cell. Purge the cell with an inert gas, such as nitrogen, at a flow rate of 20-50 mL/min to prevent oxidation.[4]

-

Thermal Program:

-

Initial Heating/Cooling Cycle: To erase the sample's thermal history, perform an initial heating and cooling cycle. Heat the sample to a temperature above its melting point (e.g., 80°C), hold for 1-5 minutes, and then cool back to a sub-ambient temperature (e.g., 0°C).

-

Data Acquisition Scan: Heat the sample at a controlled rate, typically 2-10°C/min, to a temperature well above its melting point.[5] Record the heat flow as a function of temperature.

-

-

Data Analysis: The onset temperature of an endothermic peak is typically taken as the transition temperature. The enthalpy of the transition is calculated by integrating the area of the peak.

Powder X-ray Diffraction (PXRD)

PXRD is the definitive method for identifying crystalline phases by their unique diffraction patterns.

Objective: To identify the crystalline form(s) of this compound at a given temperature.

Methodology:

-

Sample Preparation: The this compound sample should be a fine powder to ensure random orientation of the crystallites. The sample is typically mounted on a low-background sample holder.

-

Instrument Setup: A powder diffractometer equipped with a copper X-ray source (Cu Kα radiation, λ = 1.5406 Å) is commonly used. Data is collected over a 2θ range of approximately 2° to 40°.

-

Data Acquisition: The scan speed and step size should be optimized to obtain a good signal-to-noise ratio. For paraffin waxes, characteristic sharp diffraction peaks are often observed at 2θ values of 21.6° and 24.0°, corresponding to the {110} and {200} crystal planes.[6]

-

Data Analysis: The resulting diffractogram is a plot of intensity versus 2θ. The positions and relative intensities of the diffraction peaks are compared to reference patterns from crystallographic databases to identify the polymorph(s) present. Unit cell parameters can be refined from the peak positions.

Vibrational Spectroscopy (FTIR and Raman)

Fourier Transform Infrared (FTIR) and Raman spectroscopy are sensitive to the local molecular environment and can be used to distinguish between different polymorphic forms.

Objective: To differentiate between the crystalline and amorphous phases and to identify specific polymorphs of this compound.

Methodology for FTIR Spectroscopy:

-

Sample Preparation: A thin film of this compound can be prepared by melting a small amount of the sample between two potassium bromide (KBr) plates and allowing it to cool and crystallize. Alternatively, a KBr pellet can be prepared by mixing a small amount of the sample with KBr powder and pressing it into a disk.

-

Instrument Setup: An FTIR spectrometer is used to collect the spectrum, typically in the mid-infrared range (4000-400 cm⁻¹).

-

Data Acquisition: A number of scans are co-added to improve the signal-to-noise ratio. A background spectrum of the empty sample holder or pure KBr is also collected.

-

Data Analysis: The resulting absorbance or transmittance spectrum is analyzed for characteristic vibrational bands. For n-alkanes, key regions include the CH₂ rocking (~720-730 cm⁻¹), CH₂ bending (~1460-1470 cm⁻¹), and C-H stretching (~2800-3000 cm⁻¹) modes. The splitting and position of these bands can be indicative of the crystal packing and polymorphic form.[7]

Methodology for Raman Spectroscopy:

-

Sample Preparation: A small amount of the solid this compound sample is placed on a microscope slide or in a capillary tube.

-

Instrument Setup: A Raman spectrometer with a laser excitation source (e.g., 532 nm or 785 nm) is used. The laser is focused on the sample, and the scattered light is collected.

-

Data Acquisition: Spectra are collected over a specific Raman shift range.

-

Data Analysis: The Raman spectrum is analyzed for characteristic bands. The C-C skeletal vibrations and the longitudinal acoustic mode (LAM) are particularly sensitive to the conformational order of the alkane chains and can be used to differentiate between polymorphs and rotator phases.[1]

Visualization of Polymorphic Transitions

The relationships between the different solid forms of this compound can be visualized as a workflow diagram, illustrating the transitions that occur as a function of temperature.

Caption: Phase transitions of this compound upon heating and cooling.

This diagram illustrates a potential pathway for the phase transitions of this compound. Upon heating, the triclinic form may transform into an orthorhombic structure, which then transitions through one or more rotator phases before melting. Upon cooling from the liquid state, it may crystallize directly into the triclinic form. The exact transition pathway can be influenced by the cooling rate and other experimental conditions.

Conclusion

The polymorphic behavior of solid this compound is a complex but well-defined phenomenon that has significant implications for its application in various scientific and industrial fields. A thorough understanding of its different crystalline structures, the thermodynamics of their interconversions, and the experimental techniques for their characterization is essential for controlling and optimizing the properties of this compound-containing materials. This guide provides a foundational overview to aid researchers and professionals in this endeavor. Further research to fully elucidate the crystallographic details of all polymorphs and the precise conditions governing their formation will continue to be an area of active investigation.

References

Spectroscopic data (NMR, IR, Mass Spec) for Hexacosane identification

Technical Guide for the Spectroscopic Identification of Hexacosane

Audience: Researchers, scientists, and drug development professionals.

Core Objective: This document provides a comprehensive overview of the spectroscopic data and methodologies used for the identification and characterization of this compound (C26H54), a long-chain saturated hydrocarbon.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR Spectroscopy for this compound.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (ppm) | Multiplicity | Integration (Relative Intensity) | Assignment |

| ~0.88 | Triplet | 6H | Terminal methyl groups (-CH₃) |

| ~1.25 | Singlet (broad) | 48H | Methylene groups (-CH₂-) in the chain |

Solvent: CDCl₃, Frequency: 400 MHz[1]

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (ppm) | Assignment |

| ~14.1 | Terminal methyl carbons (-CH₃) |

| ~22.7 | Methylene carbons adjacent to methyl groups (-CH₂-CH₃) |

| ~29.7 | Methylene carbons in the main chain (-CH₂-) |

| ~31.9 | Methylene carbons beta to the end of the chain |

Solvent: CDCl₃, Frequency: 25.16 MHz[1] Due to the symmetry of the n-hexacosane molecule, only a few distinct signals are observed in the ¹³C NMR spectrum for the repeating methylene units.[2]

Table 3: Mass Spectrometry Data for this compound

| Mass-to-Charge Ratio (m/z) | Relative Abundance (%) | Assignment |

| 366 | Low | Molecular Ion [M]⁺ |

| 57 | 99.99 | Butyl cation [C₄H₉]⁺ (Base Peak) |

| 43 | 84.90 | Propyl cation [C₃H₇]⁺ |

| 71 | 55.87 | Pentyl cation [C₅H₁₁]⁺ |

| 85 | 38.34 | Hexyl cation [C₆H₁₃]⁺ |

Ionization Method: Electron Ionization (EI)[1][3] The mass spectrum of long-chain alkanes is characterized by a series of fragment ions separated by 14 mass units, corresponding to the loss of successive CH₂ groups.[4][5]

Table 4: Infrared (IR) Spectroscopy Data for this compound

| Wavenumber (cm⁻¹) | Vibration Mode | Intensity |

| 2955 - 2965 | C-H stretch (asymmetric, -CH₃) | Strong |

| 2870 - 2880 | C-H stretch (symmetric, -CH₃) | Strong |

| 2915 - 2925 | C-H stretch (asymmetric, -CH₂) | Strong |

| 2850 - 2860 | C-H stretch (symmetric, -CH₂) | Strong |

| 1465 - 1475 | C-H bend (scissoring, -CH₂) | Medium |

| 1375 - 1385 | C-H bend (symmetric, -CH₃) | Medium |

| 720 - 730 | C-H rock (-CH₂-)n, n ≥ 4 | Weak |

The IR spectrum of alkanes is dominated by C-H stretching and bending vibrations.[6][7]

Experimental Protocols

Detailed methodologies for the spectroscopic analysis of this compound are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra to determine the carbon-hydrogen framework of this compound.

Methodology:

-

Sample Preparation:

-

Dissolve 5-25 mg of this compound in approximately 0.7 mL of deuterated chloroform (CDCl₃) for ¹H NMR, and 50-100 mg for ¹³C NMR.[8]

-

The solvent, CDCl₃, should contain tetramethylsilane (TMS) as an internal standard for chemical shift referencing (0 ppm).[8]

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

Instrument Parameters (¹H NMR):

-

Spectrometer: 400 MHz or higher field instrument.

-

Pulse Sequence: Standard single-pulse sequence.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 8-16 scans for a sufficient signal-to-noise ratio.

-

-

Instrument Parameters (¹³C NMR):

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase correct the spectrum.

-

Calibrate the chemical shift scale using the TMS signal at 0 ppm.

-

Integrate the peaks in the ¹H NMR spectrum.

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Methodology:

-

Sample Introduction:

-

Ionization:

-

Utilize Electron Ionization (EI) with a standard electron energy of 70 eV.[1] This method provides reproducible fragmentation patterns.

-

-

Mass Analysis:

-

The generated ions are accelerated and separated based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

-

-

Detection:

-

An electron multiplier or other suitable detector measures the abundance of each ion.

-

-

Data Analysis:

-

The resulting mass spectrum is plotted as relative intensity versus m/z.

-

Identify the molecular ion peak and the major fragment ions. The fragmentation of n-alkanes typically involves the cleavage of C-C bonds, leading to a series of alkyl carbocations.[5]

-

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Methodology:

-

Sample Preparation:

-

Attenuated Total Reflectance (ATR): Place a small amount of solid this compound directly onto the ATR crystal. This is a common and simple method for solid samples.

-

KBr Pellet: Grind a small amount of this compound with dry potassium bromide (KBr) and press the mixture into a thin, transparent pellet.

-

Solution: Dissolve the sample in a suitable solvent that has minimal IR absorption in the regions of interest (e.g., carbon tetrachloride, CCl₄, or carbon disulfide, CS₂).[13][14]

-

-

Data Acquisition:

-

Place the prepared sample in the IR beam of an FTIR spectrometer.

-

Record the spectrum, typically in the range of 4000 to 400 cm⁻¹.

-

Acquire a background spectrum of the empty sample holder (or pure solvent/KBr) and subtract it from the sample spectrum.

-

-

Data Analysis:

Visualizations

Experimental Workflow for this compound Identification

References

- 1. This compound | C26H54 | CID 12407 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. This compound [webbook.nist.gov]

- 4. collard.chemistry.gatech.edu [collard.chemistry.gatech.edu]

- 5. Mass Spectrometry [www2.chemistry.msu.edu]

- 6. uobabylon.edu.iq [uobabylon.edu.iq]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 9. epfl.ch [epfl.ch]

- 10. chem.uoi.gr [chem.uoi.gr]

- 11. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. This compound [webbook.nist.gov]

- 14. This compound [webbook.nist.gov]

Thermal properties of Hexacosane: melting point and enthalpy of fusion

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the thermal properties of hexacosane (n-C26H54), a long-chain n-alkane with significant potential in various scientific and industrial applications, including as a phase change material for thermal energy storage and as a component in pharmaceutical formulations. This document details its melting point and enthalpy of fusion, outlines the experimental protocols for their determination, and presents a logical workflow for these analytical procedures.

Core Thermal Properties: Melting Point and Enthalpy of Fusion

This compound, a saturated hydrocarbon with 26 carbon atoms, exhibits well-defined solid-liquid phase transition characteristics. Its thermal properties are crucial for understanding its behavior in various applications. The melting point is the temperature at which it transitions from a solid to a liquid state, and the enthalpy of fusion is the amount of energy required to induce this change.

Quantitative Data Summary

The following table summarizes the experimentally determined melting point and enthalpy of fusion for this compound from various scientific sources. These values are critical for modeling and predicting the thermal behavior of materials and formulations containing this compound.

| Parameter | Value | Units | Reference |

| Melting Point | 56.4 | °C | --INVALID-LINK-- |

| Melting Point | 55-58 | °C | --INVALID-LINK--[1] |

| Melting Point | 57.11 | °C | --INVALID-LINK--[2] |

| Enthalpy of Fusion | 256.5 | J/g | --INVALID-LINK-- |

| Enthalpy of Fusion | 154.61 | J/g | --INVALID-LINK--[2] |

Note: Variations in reported values can be attributed to differences in sample purity and the experimental conditions and techniques employed.

Experimental Protocol: Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a widely used thermoanalytical technique to determine the thermal properties of materials, including melting point and enthalpy of fusion.[3] The method involves measuring the difference in heat flow between a sample and a reference as a function of temperature.

Principle

A sample of the material and an inert reference are heated or cooled at a constant rate.[3] When the sample undergoes a phase transition, such as melting, it will absorb or release heat. This results in a temperature difference between the sample and the reference, which is detected and measured by the instrument. The melting point is determined from the onset temperature of the melting peak in the DSC thermogram, and the enthalpy of fusion is calculated from the area under the peak.[4]

Detailed Methodology

The following protocol is a generalized procedure for the determination of the melting point and enthalpy of fusion of this compound using DSC, based on established standards such as ASTM E793.[5][6][7][8][9]

1. Instrument Calibration:

-

Calibrate the DSC instrument for temperature and enthalpy using certified reference materials with known melting points and enthalpies of fusion (e.g., indium).[1][10][11]

-

The calibration should be performed under the same experimental conditions (heating rate, purge gas) to be used for the this compound sample.[1]

2. Sample Preparation:

-

Accurately weigh approximately 1 to 15 mg of high-purity this compound into a clean, dry DSC sample pan.[8][12]

-

Seal the pan hermetically to prevent any mass loss during the experiment. For materials sensitive to oxidation, sealing under an inert atmosphere may be necessary.[7]

-

Prepare an empty, sealed pan to be used as a reference.

3. DSC Analysis:

-

Place the sample and reference pans into the DSC cell.

-

Purge the cell with a dry, inert gas, such as nitrogen, at a constant flow rate (e.g., 20-50 mL/min) to provide an inert atmosphere and prevent oxidative degradation.[12]

-

Equilibrate the sample at a temperature well below its expected melting point (e.g., 25°C).

-

Heat the sample at a constant, controlled rate (a typical rate is 10°C/min) through its melting transition to a temperature well above the melting point (e.g., 80°C).[8]

-

Record the heat flow as a function of temperature.

4. Data Analysis:

-

From the resulting DSC thermogram, determine the extrapolated onset temperature of the melting endotherm. This temperature is taken as the melting point.

-

Integrate the area of the melting peak to determine the total energy absorbed during melting.

-

Calculate the enthalpy of fusion (in J/g) by dividing the peak area by the initial mass of the sample.

Experimental Workflow Diagram

The following diagram illustrates the logical workflow for determining the thermal properties of this compound using Differential Scanning Calorimetry.

References

- 1. Calibrating the DSC Enthalpy (Cell Constant) and Temperature [deng.folk.ntnu.no]

- 2. Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. store.astm.org [store.astm.org]

- 6. webstore.ansi.org [webstore.ansi.org]

- 7. matestlabs.com [matestlabs.com]

- 8. infinitalab.com [infinitalab.com]

- 9. store.astm.org [store.astm.org]

- 10. linseis.com [linseis.com]

- 11. m.youtube.com [m.youtube.com]

- 12. web1.eng.famu.fsu.edu [web1.eng.famu.fsu.edu]

A Comprehensive Technical Guide to the Solubility of Hexacosane in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the solubility of hexacosane (n-C26H54), a long-chain aliphatic hydrocarbon, in various organic solvents at different temperatures. Understanding the solubility characteristics of long-chain alkanes like this compound is crucial in numerous applications, including pharmaceuticals, materials science, and petroleum engineering. This document compiles quantitative solubility data, details experimental methodologies for solubility determination, and provides a visual representation of the experimental workflow.

Quantitative Solubility Data of this compound

The solubility of this compound in organic solvents is significantly influenced by the nature of the solvent and the temperature. As a non-polar molecule, this compound exhibits greater solubility in non-polar organic solvents, a principle often summarized by the adage "like dissolves like."[1] The solubility of this compound generally increases with a rise in temperature, as the increased kinetic energy helps to overcome the intermolecular forces between the solute molecules.[1]

The following tables summarize the experimentally determined solubility of this compound in select organic solvents, expressed in mole fraction (x) at various temperatures.

Table 1: Solubility of this compound in Toluene, Heptane, and Methylcyclohexane

| Temperature (K) | Solubility (Mole Fraction, x) in Toluene | Solubility (Mole Fraction, x) in Heptane | Solubility (Mole Fraction, x) in Methylcyclohexane |

| 294.25 | 0.00319 | - | - |

| 298.15 | 0.00483 | 0.00112 | 0.00164 |

| 303.15 | 0.00793 | 0.00187 | 0.00278 |

| 308.15 | 0.0128 | 0.00311 | 0.00465 |

| 313.15 | 0.0203 | 0.00511 | 0.00762 |

| 318.15 | 0.0318 | 0.00832 | 0.0124 |

| 323.15 | 0.0489 | 0.0134 | 0.0199 |

| 328.15 | - | 0.0216 | 0.0313 |

Data sourced from Provost et al. (1998), Journal of Chemical and Engineering Data.

Qualitative data indicates that this compound is also "very soluble" in benzene, ligroin, and chloroform.[2] One source indicates a solubility of 0.1 g/mL in chloroform, although the corresponding temperature is not specified.

Experimental Protocol for Determining this compound Solubility

The following is a detailed methodology for determining the solubility of this compound in an organic solvent using the isothermal shake-flask method followed by gravimetric analysis. This method is a reliable technique for establishing thermodynamic equilibrium solubility.

2.1. Materials and Equipment

-

Solute: High-purity this compound (>99%)

-

Solvent: High-purity organic solvent of choice (e.g., toluene, hexane, chloroform)

-

Apparatus:

-

Thermostatic shaker bath with precise temperature control (±0.1 K)

-

Analytical balance with a precision of ±0.0001 g

-

Glass screw-cap vials or flasks

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

Drying oven

-

Desiccator

-

Volumetric flasks and pipettes

-

2.2. Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a series of glass vials.

-

Pipette a known volume of the organic solvent into each vial. The presence of undissolved solid this compound is essential to ensure that equilibrium with the solid phase is achieved.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in the thermostatic shaker bath set to the desired temperature.

-

Agitate the vials for a sufficient period to reach equilibrium. The time required for equilibration can vary depending on the solvent and temperature and should be determined experimentally by taking measurements at different time intervals until the concentration of the solute in the solution becomes constant. A typical equilibration time is 24 to 72 hours.

-

-

Sample Withdrawal and Filtration:

-

Once equilibrium is reached, cease agitation and allow the solid particles to settle for at least 2 hours while maintaining the constant temperature in the bath.

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-heated syringe to prevent precipitation of the solute upon cooling.

-

Immediately filter the solution through a syringe filter into a pre-weighed, clean, and dry collection vial. This step is critical to remove any undissolved solid particles.

-

-